2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a benzamide core linked to a thiadiazole ring via a sulfur-containing bridge. The structure includes:
- 2-Methoxybenzamide moiety: Provides electron-donating properties, influencing solubility and binding interactions.
- m-Tolylaminoethylthio substituent: Introduces hydrophobic and hydrogen-bonding capabilities, critical for target engagement .
Synthesis:
The compound can be synthesized via a multi-step protocol:
Cyclization of benzoylisothiocyanate with thiosemicarbazide to form the thiadiazole core .
Functionalization of the thiadiazole with ethyl cyanoacetate to introduce reactive sites .
Coupling with 2-methoxybenzoyl chloride in pyridine at low temperatures to form the final product .
Properties
IUPAC Name |
2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-12-6-5-7-13(10-12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)14-8-3-4-9-15(14)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHLQYCVIRGXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a methoxy group, a benzamide moiety, and a thiadiazole ring, contributing to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 414.5 g/mol. Its unique structure includes:
- Methoxy Group : Enhances lipophilicity and membrane permeability.
- Benzamide Moiety : Provides a platform for various biological interactions.
- Thiadiazole Ring : Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Biological Activities
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit a broad spectrum of biological activities. The specific activities of this compound include:
Anticancer Activity
Studies have demonstrated that derivatives of thiadiazole can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro Studies : CCK-8 assays showed that compounds similar to this compound effectively inhibited the growth of breast cancer cells (MCF-7 and SK-BR-3), with SK-BR-3 cells showing the highest sensitivity .
Antimicrobial Properties
Compounds within this chemical class are also noted for their antimicrobial effects:
- Mechanism of Action : Molecular docking studies suggest that this compound may inhibit enzymes critical for microbial survival. For example, binding studies indicate potential interaction with dihydrofolate reductase (DHFR), a target in many antimicrobial therapies.
Comparative Analysis
The following table summarizes the biological activity of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamide | Contains phenyl instead of m-tolyl | Antimicrobial properties |
| N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamide | Lacks methoxy and sulfur substituents | Moderate antibacterial activity |
| 4-Chloro-N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamide | Substituted with chlorine | Enhanced antifungal activity |
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- EGFR/HER-2 Dual Inhibitors : A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were designed to target EGFR and HER-2 in breast cancer treatment. These compounds showed significant anti-proliferative effects against cancer cells while sparing healthy cells .
- Antibacterial Efficacy : Thiadiazole derivatives have been reported to demonstrate strong antibacterial activity against various pathogens. The minimal inhibitory concentration (MIC) values suggest high efficiency against tested organisms .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Moiety
Compounds with halogen or methoxy substituents on the benzamide ring exhibit distinct bioactivity profiles:
Key Insight : Electron-withdrawing groups (e.g., Cl) improve cytotoxicity but reduce solubility, while methoxy groups balance activity and pharmacokinetics .
Modifications to the Thioethyl Linker
The thioethyl bridge’s terminal substituent significantly impacts target selectivity:
Key Insight : Bulky aromatic substituents (e.g., m-tolyl) improve target specificity but may reduce bioavailability compared to smaller groups like piperidine .
Hybrid Thiadiazole-Chalcone Derivatives
Thiadiazole-chalcone hybrids demonstrate broad-spectrum anticancer activity but vary in selectivity:
Key Insight: Thiadiazole-chalcone hybrids with phenolic groups (e.g., 5c) show moderate selectivity, while the target compound’s m-tolylaminoethylthio group may improve tumor specificity .
Q & A
Q. Key Interactions :
- Hydrogen bonding between the thiadiazole sulfur and kinase hinge region (e.g., Met793 in EGFR).
- Hydrophobic interactions with the benzamide’s methoxy group .
- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values from enzyme assays .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Case Study : Discrepancies in IC₅₀ values for antiproliferative activity may arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations in media .
- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Resolution Workflow :
Dose-Response Curves : Conduct 8-point assays with triplicate measurements.
Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to exclude nonspecific effects .
- Data Table :
| Cell Line | IC₅₀ (μM) | Solubility (μg/mL) | Assay Variability (%) |
|---|---|---|---|
| HeLa | 12.3 ± 1.5 | 45 | 10–15 |
| MCF-7 | 8.7 ± 0.9 | 38 | 5–10 |
Q. How can X-ray crystallography elucidate the compound’s binding mode in protein complexes?
- Protocol :
Crystallization : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase IX) using sitting-drop vapor diffusion .
Data Collection : Synchrotron radiation (λ = 1.0 Å) to achieve resolution ≤2.0 Å .
Refinement : SHELXL for structure refinement; validate with R-factors (Rwork/Rfree ≤ 0.20/0.25) .
- Key Insights :
- The thiadiazole ring occupies the hydrophobic pocket, while the benzamide forms π-π stacking with Tyr-93 .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
